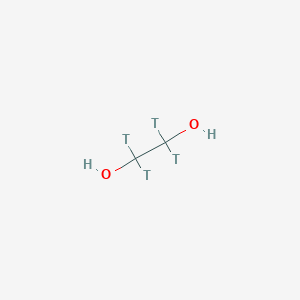
1,1,2,2-Tetratritioethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetratritioethane-1,2-diol is a chemical compound characterized by the presence of tritium atoms
Métodos De Preparación
The synthesis of 1,1,2,2-Tetratritioethane-1,2-diol typically involves the tritiation of ethane derivatives. One common method includes the reaction of ethane-1,2-diol with tritium gas under specific conditions to replace hydrogen atoms with tritium. Industrial production methods may involve the use of specialized reactors and controlled environments to ensure the safe handling of tritium.
Análisis De Reacciones Químicas
1,1,2,2-Tetratritioethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler tritiated compounds.
Substitution: It can undergo substitution reactions where tritium atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetratritioethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it helps in tracking metabolic processes and understanding the behavior of tritiated compounds in living organisms.
Medicine: It is used in radiolabeling for diagnostic imaging and therapeutic purposes.
Industry: The compound finds applications in the development of new materials and in the study of environmental processes involving tritium.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetratritioethane-1,2-diol involves its interaction with molecular targets through tritium atoms. These interactions can lead to the formation of tritiated products, which are then analyzed to understand the pathways and effects of the compound. The molecular targets and pathways involved vary depending on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
1,1,2,2-Tetratritioethane-1,2-diol can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxic properties.
1,1,2,2-Tetraphenylethane-1,2-diol: Used in polymerization and as a precursor in various chemical reactions.
Ethane-1,2-dithiol: Commonly used in organic synthesis and as a ligand for metal ions. The uniqueness of this compound lies in its tritium content, which provides distinct advantages in radiolabeling and tracing studies.
Propiedades
Fórmula molecular |
C2H6O2 |
|---|---|
Peso molecular |
70.10 g/mol |
Nombre IUPAC |
1,1,2,2-tetratritioethane-1,2-diol |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1T2,2T2 |
Clave InChI |
LYCAIKOWRPUZTN-WQUPFYEISA-N |
SMILES isomérico |
[3H]C([3H])(C([3H])([3H])O)O |
SMILES canónico |
C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



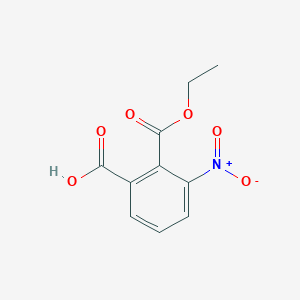
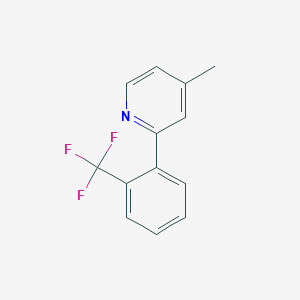

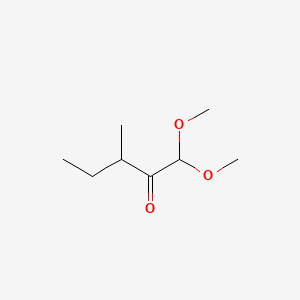
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)


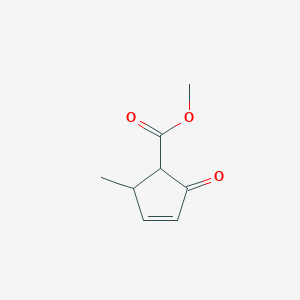

![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)

![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
